molecular formula C12H12N2OS B1479624 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2098041-86-0

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1479624
CAS No.: 2098041-86-0
M. Wt: 232.3 g/mol
InChI Key: WATKVASZZPHLFS-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a high-quality chemical reagent designed for use in medicinal chemistry and drug discovery research. This compound belongs to the pyrazole carbaldehyde family, a class of heterocycles recognized for their significant value as synthetic intermediates in the development of biologically active molecules . Research Applications: This reagent serves as a versatile building block for the synthesis of more complex compounds. Its molecular structure incorporates both a pyrazole ring, often found in compounds with diverse pharmacological activities, and a thiophene moiety, which can enhance binding affinity and metabolic stability . The reactive aldehyde group is a key functional handle for further chemical transformations, making this compound particularly useful for creating libraries of potential drug candidates through reactions such as condensation, reduction, or nucleophilic addition. Handling and Safety: As a standard precaution, this product should be handled with appropriate personal protective equipment. Based on the safety profiles of structurally similar pyrazole carbaldehydes, this compound may cause skin and eye irritation and could be harmful if swallowed or inhaled . Researchers should consult the safety data sheet (SDS) for detailed hazard information and safe handling procedures. Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-7-11-5-12(10-3-4-16-8-10)13-14(11)6-9-1-2-9/h3-5,7-9H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATKVASZZPHLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CSC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a novel compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The following sections detail its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C12H13N3S
  • Molecular Weight : Approximately 227.32 g/mol
  • Key Functional Groups :
    • Pyrazole ring
    • Thiophene ring
    • Cyclopropylmethyl group

This structural arrangement enhances the compound's electronic properties and reactivity, making it suitable for various biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show efficacy against various bacterial strains, including E. coli and S. aureus. The presence of the thiophene moiety is believed to enhance this activity through improved binding to microbial targets .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study highlighted that certain pyrazole compounds demonstrated comparable anti-inflammatory effects to established drugs like indomethacin in carrageenan-induced edema models. This suggests that this compound may possess similar therapeutic benefits .

Anticancer Activity

Emerging research suggests that pyrazole derivatives can inhibit cancer cell proliferation. Compounds with similar structures have shown promising results in vitro against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways associated with tumor growth .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of the Thiophene Group : This can be accomplished via electrophilic substitution reactions or coupling methods.
  • Cyclopropylmethyl Group Addition : This step often utilizes alkylation techniques to attach the cyclopropylmethyl moiety.

Case Studies and Research Findings

StudyFindings
Burguete et al. (2014)Synthesized a series of pyrazole derivatives showing high antimicrobial activity against E. coli and S. aureus; indicated structural modifications enhance efficacy .
Chovatia et al. (2017)Reported on anti-tubercular activity of pyrazole derivatives, demonstrating significant inhibition against Mycobacterium tuberculosis strains .
Argade et al. (2016)Highlighted the synthesis of new pyrazole derivatives with potent anti-inflammatory effects comparable to standard treatments .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. The presence of the thiophene ring in 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde may enhance its ability to inhibit tumor growth by interacting with specific biological targets associated with cancer cell proliferation.

Case Study:
A study conducted on similar pyrazole derivatives showed that modifications to the thiophene structure could significantly enhance cytotoxicity against various cancer cell lines. The findings suggest that this compound might yield similar results due to its unique structural features.

Anti-inflammatory Properties

Compounds containing pyrazole and thiophene rings have been reported to exhibit anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines, which are pivotal in inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyrazole, ThiopheneAnticancer, Anti-inflammatory
2-(Cyclopropylmethyl)-4,5-dihydrothieno[3,2-c]pyridineThienopyridineAntidepressant
4-(imidazo[1,2-a]pyridin-3-yl)butanamideImidazole derivativeAnticancer

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study:
Research on thiophene-based compounds has shown enhanced charge transport properties when incorporated into organic semiconductor materials. The structural integrity and electronic characteristics of this compound could lead to advancements in the efficiency of electronic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Cyclopropylmethyl vs. Other Alkyl/Substituted Alkyl Groups
  • 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde (CymitQuimica, Biosynth): Molecular weight: 227.26 g/mol (C₁₃H₁₃N₃O). The cyclopropylmethyl group likely reduces steric hindrance compared to bulkier substituents (e.g., ethoxyethyl in ), favoring synthetic accessibility .
  • 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-5-carbaldehyde: The ethoxyethyl group introduces higher lipophilicity (logP) compared to cyclopropylmethyl, which may influence membrane permeability in biological systems. Synthesized via Sonogashira coupling, yielding 80% under mild conditions, suggesting cyclopropylmethyl analogs could adopt similar strategies .
Thiophene vs. Aromatic Heterocycles
  • 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde (): The trifluoromethyl group at position 3 is strongly electron-withdrawing, stabilizing the pyrazole ring and altering electronic distribution compared to thiophene’s electron-rich nature. Sulfanyl groups at position 5 enable hydrogen bonding, contrasting with thiophene’s non-polar interactions .

Functional Group Comparisons

Carbaldehyde vs. Carboxamide/Carbonitrile
  • Berotralstat (Orladeyo®, ) :

    • A pyrazole-5-carboxamide derivative with cyclopropylmethyl and trifluoromethyl groups.
    • The carboxamide group enhances metabolic stability compared to the carbaldehyde, making it suitable for pharmaceutical use (plasma kallikrein inhibitor) .
  • 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (): The carbonitrile group at position 4 is electron-withdrawing, increasing electrophilicity compared to the carbaldehyde, which may accelerate nucleophilic addition reactions .

Crystallographic and Structural Insights

  • Crystal Packing and Conformation :
    • Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () have been structurally characterized using SHELX and Mercury software. Their crystal structures reveal planar pyrazole rings and intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize packing .
    • The carbaldehyde group’s position (5 vs. 4) alters molecular dipole moments, influencing crystal symmetry and melting points .

Preparation Methods

Synthesis of Substituted Pyrazoles Bearing Cyclopropylmethyl and Thiophen-3-yl Groups

The pyrazole core can be constructed via cyclization of hydrazones derived from appropriate ketones or aldehydes. For the target molecule, the following approaches are relevant:

  • Hydrazone Formation and Cyclization: Starting from cyclopropylmethyl ketone and thiophen-3-yl methyl ketone derivatives, hydrazones are prepared by reaction with hydrazine or substituted hydrazines. Subsequent cyclization under acidic or Vilsmeier-Haack conditions yields substituted pyrazoles with desired aryl or alkyl substituents at the 1- and 3-positions, respectively.

  • Vilsmeier-Haack Formylation: The aldehyde group at the 5-position of the pyrazole ring is typically introduced via Vilsmeier-Haack reaction using a complex of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This method is well-documented for pyrazole-5-carbaldehydes and is applicable to substituted pyrazoles bearing cyclopropylmethyl and thiophen-3-yl groups.

Detailed Synthetic Route

Step 1: Preparation of Hydrazones

  • React cyclopropylmethyl ketone and thiophen-3-yl methyl ketone with hydrazine hydrate in ethanol under reflux to form corresponding hydrazones.

  • Conditions: Ethanol solvent, reflux temperature, 2-4 hours.

Step 2: Cyclization to Pyrazole Core

  • Treat the hydrazones with Vilsmeier reagent (POCl3/DMF complex) at controlled temperature (0–80°C) to induce cyclization forming the 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole core.

  • This step also facilitates formylation at the 5-position, yielding the aldehyde functionality directly.

Step 3: Purification

  • The crude product is purified by recrystallization or column chromatography using solvents such as dichloromethane/methanol mixtures.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydrazone Formation Cyclopropylmethyl ketone + hydrazine in EtOH Reflux (78°C) 2–4 h 80–90 Stirring under nitrogen atmosphere preferred
Vilsmeier-Haack Cyclization & Formylation POCl3/DMF complex 0–80°C 3–6 h 70–85 Temperature ramping improves selectivity
Purification Column chromatography or recrystallization Ambient Variable - Use of CH2Cl2/MeOH/NH4OH eluent effective

Alternative Synthetic Strategies

  • Direct Lithiation and Functionalization: For pyrazoles bearing sensitive substituents, lithiation at the 4- or 5-position followed by electrophilic formylation can be employed. This method requires careful control of reaction temperature and stoichiometry to avoid side reactions.

  • Bromination and Subsequent Metalation: Introduction of bromine at the 4-position followed by lithium-halogen exchange and formylation is an alternative route for functionalizing pyrazoles at the aldehyde position.

Research Findings and Practical Considerations

  • The Vilsmeier-Haack reaction remains the most practical and widely used method for introducing aldehyde groups into pyrazole rings due to its operational simplicity and good yields.

  • Substituent effects of cyclopropylmethyl and thiophen-3-yl groups on reaction kinetics and yields are generally manageable under standard conditions, though steric hindrance may require optimization of reaction times and temperatures.

  • Purity and regioselectivity can be enhanced by controlling the equivalents of POCl3 and reaction temperature, as well as by employing appropriate workup procedures involving aqueous quenching and organic solvent extraction.

  • The final product's characterization typically involves ^1H NMR, ^13C NMR, and mass spectrometry to confirm substitution patterns and aldehyde functionality.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Vilsmeier-Haack Formylation POCl3/DMF-mediated formylation of pyrazole precursors High yield, straightforward Requires careful temperature control
Hydrazone Cyclization Cyclization of hydrazones derived from ketones Versatile for diverse substituents Multi-step, may need purification
Direct Lithiation & Formylation Lithiation of pyrazole followed by electrophilic formylation Selective functionalization Sensitive to moisture, requires low temperatures
Bromination & Metalation Bromination at pyrazole followed by Li-halogen exchange and formylation Enables regioselective substitution Multi-step, requires handling of reactive intermediates

Q & A

Q. What are the established synthetic routes for 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde?

The compound can be synthesized via Vilsmeier-Haack formylation of a pyrazole precursor, followed by nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Use the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at the pyrazole-5 position, as demonstrated for analogous pyrazole-4-carbaldehydes .
  • Step 2 : Introduce the cyclopropylmethyl group via alkylation using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Attach the thiophen-3-yl group via Suzuki-Miyaura cross-coupling with a thiophene boronic acid derivative, using Pd(PPh₃)₄ as a catalyst .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .
  • X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and substituent orientation. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole/thiophene ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the cyclopropylmethyl group?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
  • Base optimization : Test K₂CO₃ vs. Cs₂CO₃ to improve yield; Cs₂CO₃ may reduce side reactions in sterically hindered systems .
  • Temperature control : Conduct reactions at 60–80°C to balance reactivity and decomposition risks .
  • Monitoring : Use TLC (ethyl acetate/hexane, 1:4) to track progress and minimize over-alkylation .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

  • Dynamic effects : If NMR suggests conformational flexibility (e.g., splitting of peaks), compare with XRD to identify dominant solid-state conformers .
  • Computational validation : Perform DFT calculations (e.g., Gaussian) to model NMR chemical shifts and compare with experimental data .
  • Twinned crystals : Use SHELXD or PLATON to detect twinning in XRD data, which can cause misinterpretation of electron density maps .

Q. What computational methods predict the compound’s reactivity in nucleophilic additions?

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify electrophilic sites. The aldehyde group (LUMO) is highly reactive toward amines or hydrazines .
  • Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict regioselectivity in cycloaddition reactions .

Q. What biological targets are plausible for this compound, based on structural analogs?

  • Kinase inhibition : The thiophene and pyrazole moieties are common in kinase inhibitors (e.g., JAK2/STAT3 pathways). Test in vitro against leukemia cell lines (e.g., HL-60, K562) with caspase-3 activation assays .
  • Antifibrotic activity : Cyclopropylmethyl groups in related compounds (e.g., berotralstat) target plasma kallikrein, suggesting potential for idiopathic pulmonary fibrosis research .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs?

  • Substituent variation : Replace thiophen-3-yl with other heterocycles (e.g., furan, pyrrole) and assess cytotoxicity .
  • Aldehyde derivatization : Convert the aldehyde to oximes or hydrazones (e.g., using hydroxylamine hydrochloride) to modulate bioavailability .
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical binding features (e.g., hydrogen-bond donors from the pyrazole core) .

Methodological Tables

Q. Table 1. Key Spectral Data for Characterization

TechniqueExpected SignalsReference
¹H NMR (CDCl₃)δ 9.9 (CHO), 7.3–7.5 (thiophene), 3.8 (CH₂-cyclopropyl), 1.2–1.5 (cyclopropyl)
XRDSpace group P2₁/c, bond angles confirming pyrazole-thiophene dihedral angle

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
BaseCs₂CO₃ (2 equiv)↑ 15–20%
Temperature70°CMinimizes byproducts
CatalystPd(PPh₃)₄ (5 mol%)↑ Cross-coupling

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

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